PEG-20 methyl glucose sesquistearate

Übersicht

Beschreibung

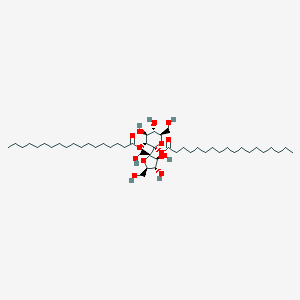

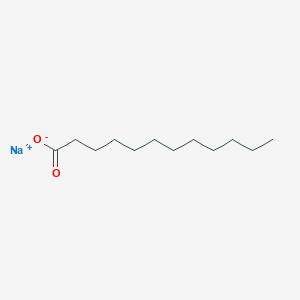

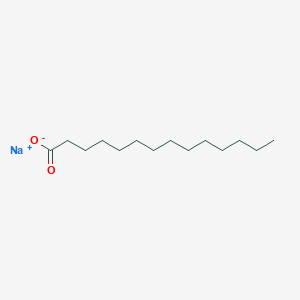

PEG-20 Methyl Glucose Sesquistearate is a polyethylene glycol ether of the mono and diesters of methyl glucose and stearic acid with an average of 20 moles of ethylene oxide . It is a complex mixture of a glycol with a fatty acid and glucose that functions multiple ways within cosmetic formulas . It can be used as a gentle cleansing agent, emollient, or oil-in-water emulsifier . In general, it helps deliver a soft afterfeel to skin .

Synthesis Analysis

The methyl glucoside building block is prepared through methylation of glucose sourced from corn. This simple reaction is an ingenious technique for stabilizing natural sugar backbones, which are otherwise highly susceptible to carbonization and anhydrization . The stabilized methyl glucoside backbone has multiple potential reaction sites, allowing for the creation of natural derivatives tailored for specific functionalities while maintaining the safety and mildness of glucose .Molecular Structure Analysis

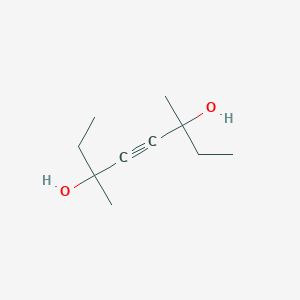

The molecular structure of PEG-20 Methyl Glucose Sesquistearate is a polyethylene glycol ether of the mono and diesters of methyl glucose and stearic acid with an average of 20 moles of ethylene oxide . Each of these ingredients represents a multitude of substitution arrangements, numbers of substitutions, or chain lengths .Chemical Reactions Analysis

The methyl glucoside building block is prepared through methylation of glucose sourced from corn. This simple reaction is an ingenious technique for stabilizing natural sugar backbones, which are otherwise highly susceptible to carbonization and anhydrization .Physical And Chemical Properties Analysis

PEG-20 Methyl Glucose Sesquistearate is a primary oil-in-water (o/w) emulsifier, and an effective auxiliary emulsifier . It helps to build and stabilize viscosity and can contribute to barrier properties and moisture retention in skin care products .Wissenschaftliche Forschungsanwendungen

Phase Behavior and Rheology

A study focused on the rheological properties of methyl glucose sesquistearate (glucate SS) and PEG-20 methyl glucose sesquistearate (glucamate SSE-20) mixtures. These substances exhibited different behaviors in various phases, such as lamellar liquid crystal and isotropic matrix, with varying viscosity, yield values, and thixotropic behavior. These properties are significant in understanding the material's behavior in different environments and applications (Ismail, Kassim, Suhaimi, & Ahmad, 2002).

Lyotropic Mesophases

Another study also by Ismail et al. (2004) conducted a preliminary examination of phase behavior in water and emulsifier mixtures using Glucate SS and Glucamate SSE-20. The research found lamellar phases in these systems, which could have implications for the development of novel materials and products (Ismail, Kassim, Suhaimi, & Ahmad, 2004).

Bio-distribution and Radiotherapy

A study by Geng et al. (2014) explored the use of glucose and polyethylene glycol (PEG) ligands to improve the pharmacokinetics and bio-distribution of gold nanoparticles (GNP). This study is significant for understanding how PEG-20 methyl glucose sesquistearate could be used to enhance drug delivery systems, particularly in cancer treatment (Geng et al., 2014).

Wirkmechanismus

Safety and Hazards

The Cosmetic Ingredient Review Expert Panel reviewed the safety of methyl glucose polyethers and esters which function in cosmetics as skin/hair-conditioning agents, surfactants, or viscosity-increasing agents . The Panel concluded that there likely would be no significant systemic exposure from cosmetic use of these ingredients, and that these ingredients are safe in cosmetic formulations in the present practices of use and concentration .

Zukünftige Richtungen

Lubrizol’s methyl glucoside platform was designed to offer natural, safe, and mild formulating options with Glucamate™ thickeners, Glucam™ and Glucquat™ humectants, Glucate™ and Glucamate™ emulsifiers and Glucam™ P-20 Distearate emollient . This suggests a future direction towards the development of more natural, safe, and mild cosmetic products.

Eigenschaften

IUPAC Name |

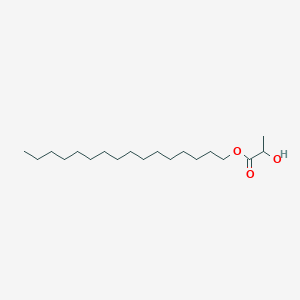

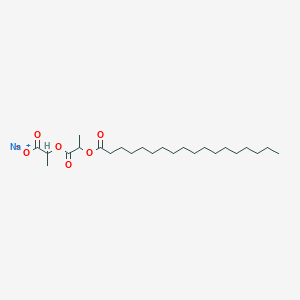

18-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxyoctadecanoic acid;ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O8.C2H6O/c1-31-25-23(30)22(29)24(20(19-26)33-25)32-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-21(27)28;1-2-3/h20,22-26,29-30H,2-19H2,1H3,(H,27,28);3H,2H2,1H3/t20-,22-,23-,24-,25?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTHHAXRVHHXKO-JIUYZRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.COC1C(C(C(C(O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992896 | |

| Record name | Methyl 4-O-(17-carboxyheptadecyl)hexopyranoside--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 3085738 | |

CAS RN |

72175-39-4 | |

| Record name | PEG-20 methyl glucose sesquistearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072175394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside, octadecanoate (8:2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-O-(17-carboxyheptadecyl)hexopyranoside--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with methyl D-glucopyranoside, octadecanoate (8:2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)